GIV3727

描述

属性

IUPAC Name |

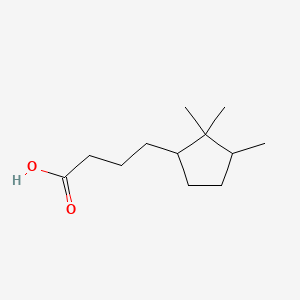

4-(2,2,3-trimethylcyclopentyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFXCRCUENNESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893723 | |

| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet aroma | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.955-0.961 | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

957136-80-0 | |

| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Role of Additives and Alkali Selection

Physicochemical Considerations in Synthesis Optimization

Solubility and Purification Challenges

The EPI Suite™ v4.10 estimates for 4-(2,2,3-trimethylcyclopentyl)butanoic acid reveal a log octanol-water partition coefficient (Log Kow) of 4.63, indicating high hydrophobicity. This property complicates aqueous workup steps, necessitating organic solvents for extraction. Post-synthesis purification via fractional distillation is feasible given its boiling point of approximately 297.9°C, though vacuum distillation is recommended to prevent thermal degradation.

Byproduct Formation and Mitigation

The patent notes that uncontrolled heating during alkali fusion can generate byproducts such as cyclopentylbutyric acid. To minimize this, strict temperature gradients and rapid quenching after the secondary reaction phase are essential. Acidification of the alkali salt intermediate with hydrochloric acid (e.g., 36% HCl) precipitates the crude acid, which is subsequently washed and distilled.

Alternative Synthetic Routes and Feasibility

Catalytic Carboxylation

Transition-metal-catalyzed carboxylation of trimethylcyclopentyl halides represents another potential pathway. Palladium catalysts, in the presence of carbon monoxide and water, have been used to synthesize aromatic carboxylic acids, but their application to alicyclic systems like trimethylcyclopentane is unexplored in available literature.

Industrial-Scale Production and Regulatory Compliance

Scalability of Alkali Fusion Methods

The patented alkali fusion process is inherently scalable, as evidenced by batch sizes exceeding 1 kg in the examples. However, energy-intensive high-temperature operations and corrosive alkali mixtures necessitate specialized reactor materials (e.g., nickel alloys) to withstand prolonged exposure.

化学反应分析

GIV3727 经历了几种类型的化学反应,包括:

氧化: 这种反应涉及向 this compound 中添加氧气或去除氢,可能会改变其化学结构和性质。

还原: 与氧化相反,还原涉及添加氢或去除氧气。

取代: 在该反应中,this compound 中的一个官能团被另一个官能团取代,这会显着改变其反应性和与其他分子的相互作用.

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于使用的具体条件和试剂,但可以包括具有不同官能团或改变的分子结构的 this compound 的修饰版本 .

科学研究应用

Bitter Taste Receptor Antagonism

One of the primary applications of 4-(2,2,3-trimethylcyclopentyl)butanoic acid is its role as an antagonist of human bitter taste receptors, specifically hTAS2R31 and hTAS2R43. This property is significant in the food industry, where it can be utilized to mask undesirable bitter flavors associated with certain ingredients.

Case Studies

-

Food and Beverage Industry :

- Application : Masking bitterness from artificial sweeteners.

- Findings : In blind taste tests, samples containing the compound showed significantly less bitterness compared to controls without it. This was particularly evident with concentrations around 0.0063% (wt/wt), demonstrating its effectiveness as an off-note blocker .

- Pharmaceuticals :

Off-Note Masking Agent

In addition to its role as a bitter taste receptor antagonist, 4-(2,2,3-trimethylcyclopentyl)butanoic acid serves as an off-note masking agent in consumables. Off-notes can arise from various ingredients, including artificial sweeteners and certain flavor compounds.

Applications in Consumables

- Sweeteners : Effective in reducing undesirable flavors from sweeteners like aspartame and sucralose.

- Beverages and Chewing Gums : Used to improve flavor profiles by masking metallic or lingering aftertastes .

Summary of Applications

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Food Industry | Bitter taste masking | Reduces bitterness from sweeteners |

| Pharmaceutical Formulations | Taste improvement | Enhances palatability of liquid medications |

| Consumables | Off-note masking | Masks undesirable flavors in beverages and gums |

作用机制

GIV3727 通过作为 hTAS2R31 和 hTAS2R43 受体的正构、不可克服的拮抗剂来发挥其作用 . 这意味着它与受体上的相同部位结合,就像激动剂(例如糖精或乙酰磺胺钾)一样,但不激活受体。 相反,它阻止激动剂结合并激活受体,从而抑制苦味信号 . 分子建模和定点诱变研究已确定受体螺旋 7 中的特定残基,这些残基对 this compound 的拮抗活性很重要 .

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₂H₂₂O₂ (MW: 198.3 g/mol) .

- CAS Registry : 957136-80-0 .

- Mechanism : Antagonizes TAS2R bitter taste receptors (e.g., TAS2R31, TAS2R43, TAS2R44) by binding to a single hydrophobic pocket in their transmembrane domains .

- Efficacy : IC₅₀ values range from 5.04 μM (acesulfame K) to 7.36 μM (saccharin) .

Comparison with Similar Compounds

Potency and Selectivity

Structural and Mechanistic Differences

- This compound : Binds via hydrophobic interactions to residues in the TAS2R binding pocket (e.g., positions critical for strychnine sensitivity in TAS2R46). Its cyclopentyl group and methyl substitutions enhance receptor affinity .

- OA and GABA : Likely act on intracellular signaling cascades or other receptor subtypes, as their mechanisms remain unclear .

- Other Synthetic Antagonists: Compounds like 4-(4-cyano-2-{[...]}phenyl)butanoic acid (Patent EP) target unrelated receptors (e.g., chromene derivatives), highlighting structural diversity in bitter blockers .

生物活性

4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as GIV3727, is a compound that has garnered attention for its biological activity, particularly as an antagonist of bitter taste receptors. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₂H₂₂O₂

- Molecular Weight : 198.30 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 289.3 ± 8.0 °C at 760 mmHg

- LogP : 4.33

This compound functions primarily as an antagonist to human bitter taste receptors (hTAS2Rs). Specifically, it has been shown to inhibit the activation of multiple bitter taste receptors, which can mitigate the perception of bitterness in food and beverages.

Bitter Taste Receptor Interaction

Research indicates that this compound inhibits several hTAS2R receptors, including:

- hTAS2R31

- hTAS2R43

- hTAS2R39

- hTAS2R16

These receptors are part of a larger family responsible for detecting bitter compounds, which play crucial roles in food preferences and aversions.

Case Studies and Experimental Evidence

- Inhibition of Bitter Taste Receptors : A study conducted by Slack et al. (2010) demonstrated that this compound effectively inhibits six different bitter taste receptors in a heterologous expression system using HEK293T cells. The compound's ability to reduce bitterness could have implications for improving the palatability of certain medications and health foods .

- High-Throughput Screening : this compound was identified as a potent T2R inhibitor through high-throughput screening methods. This discovery highlights its potential utility in modifying taste perception and enhancing flavor profiles in various consumables .

- Calcium Mobilization Assays : In experiments measuring intracellular calcium levels in response to bitter compounds, this compound showed significant inhibitory effects on T2R-mediated signaling pathways. This was evident when tested against known bitter stimuli like quinine .

Flavoring Agents and Food Industry

Due to its ability to block bitter taste perception, this compound is considered a valuable additive in the food industry. It can be utilized to mask undesirable flavors in products such as:

- Pharmaceuticals

- Nutritional supplements

- Low-calorie foods

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Primary Action | Antagonist of bitter taste receptors |

| Inhibited Receptors | hTAS2R31, hTAS2R43, hTAS2R39, hTAS2R16 |

| Application | Flavoring agent in food and pharmaceuticals |

常见问题

Basic Research Questions

Q. What are the structural and physicochemical properties of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, and how are they characterized experimentally?

- Answer : The compound has the molecular formula C₁₂H₂₂O₂ (molecular weight: 198.30 g/mol) and CAS number 957136-80-0 . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm cyclopentyl and butanoic acid moieties.

- Mass Spectrometry (MS) : For molecular weight validation.

- Melting Point Analysis : Not explicitly reported in the evidence, but differential scanning calorimetry (DSC) could be applied.

- Purity Assessment : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as seen in analogous boronic acid derivatives .

Q. What is the known biological role of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid in taste modulation?

- Answer : The compound (GIV3727) acts as a bitter taste receptor antagonist , specifically inhibiting TAS2R31 and TAS2R43 receptors. It blocks the bitter aftertaste of artificial sweeteners like saccharin and acesulfame-K by competing with bitter agonists for receptor binding .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory efficacy of this compound on bitter taste receptors?

- Answer :

- Cell-Based Assays : Transfect HEK293 cells with human TAS2R31/43 receptors and use calcium imaging (e.g., Fluo-4 dye) to measure receptor activation in the presence of bitter agonists (e.g., saccharin) and this compound .

- Dose-Response Curves : Calculate IC₅₀ values to quantify inhibition potency.

- Mutagenesis Studies : Identify critical residues (e.g., histidine clusters in TAS2R31) using homology models based on β-adrenergic receptor templates .

Q. How can computational methods clarify the binding mechanism of this compound to TAS2R receptors?

- Answer :

- Homology Modeling : Build TAS2R31/43 structures using templates like β-adrenergic receptors (PDB: 2RH1) .

- Molecular Docking : Simulate this compound binding to identify key interactions (e.g., hydrogen bonds with His241 in TAS2R31).

- Molecular Dynamics (MD) : Assess binding stability over time in lipid bilayer environments.

Q. What experimental strategies resolve contradictions in receptor specificity across studies?

- Answer :

- Cross-Receptor Profiling : Test this compound against a panel of TAS2R subtypes (e.g., TAS2R5, TAS2R10) via high-throughput screening.

- Knockout Models : Use CRISPR-Cas9 to delete TAS2R31/43 in cell lines and validate specificity .

- Structural Comparisons : Align receptor sequences to identify conserved vs. divergent regions influencing inhibitor selectivity.

Q. How can researchers optimize this compound for enhanced stability in oral formulations?

- Answer :

- Derivatization : Synthesize ester or amide prodrugs to improve lipophilicity and oral bioavailability.

- Co-Formulation Studies : Combine with sweeteners (e.g., sucralose) and assess stability via accelerated aging tests (40°C/75% RH for 6 months).

- Sensory Panels : Conduct double-blind trials to correlate receptor inhibition with perceived bitterness reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。